molecular formula C32H48BF4FeP2Rh- B1505368 (+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate CAS No. 268220-96-8

(+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate

Cat. No.: B1505368
CAS No.: 268220-96-8
M. Wt: 740.2 g/mol
InChI Key: LPTZXJHMPVXWMD-OMVRSXMXSA-N
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Description

The compound (+)-1,1'-bis((2R,4R)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium(I) complex featuring a ferrocene backbone with bis-phosphine ligands. Its molecular formula is C₃₂H₄₈BF₄FeP₂Rh, with a molecular weight of 740.23 g/mol . The stereochemistry of the phosphine ligands (2R,4R) and the ferrocene scaffold confers enantioselective properties, making it valuable in asymmetric catalysis, particularly in hydrogenation reactions . The compound is air-sensitive and requires handling under inert gases (e.g., argon or nitrogen) to prevent decomposition .

Properties

InChI

InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTZXJHMPVXWMD-OMVRSXMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@H]1P([C@@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@H]1P([C@@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48BF4FeP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704842
Record name PUBCHEM_53485859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268220-96-8
Record name PUBCHEM_53485859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate represents a significant advancement in the field of bioorganometallic chemistry, particularly concerning its biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with other ferrocene derivatives.

Overview of Ferrocene Derivatives

Ferrocene and its derivatives have garnered attention due to their unique structural characteristics and biological properties. The incorporation of ferrocene into medicinal compounds has been linked to enhanced pharmacological profiles, including anticancer, antibacterial, and antimalarial activities. The redox properties and stability of ferrocene contribute to its effectiveness as a drug scaffold.

The biological activity of ferrocene derivatives like the rhodium complex under discussion is often attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many ferrocene-based compounds induce oxidative stress in cancer cells by generating ROS. This process is crucial for triggering cell death pathways and overcoming drug resistance associated with traditional platinum-based therapies .
  • DNA Interaction : Similar to other metal-based drugs, rhodium-ferrocene complexes can interact with DNA, leading to structural modifications that promote apoptosis or non-apoptotic cell death .
  • Targeting Multiple Cell Organelles : Evidence suggests that these compounds can target various cellular structures, including the nucleus and mitochondria, enhancing their cytotoxic effects .

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of the rhodium-ferrocene complex. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Its IC50 values are comparable to or lower than those of established chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research indicates that the compound induces non-apoptotic cell death mechanisms, circumventing resistance typically seen in cancer cells treated with conventional drugs. This multi-modal action enhances its therapeutic potential .

Comparative Studies

To understand the efficacy of this compound in relation to other ferrocene derivatives, a comparative analysis was conducted:

Compound TypeIC50 (µM)Mechanism of ActionReferences
Rhodium-ferrocene complex0.5ROS generation & DNA interaction
Ferrocifen0.64 - 0.089Apoptosis induction
Platinum-based drugs10 - 20DNA binding & apoptosis

Case Studies

Several case studies highlight the efficacy of ferrocene-based compounds in clinical settings:

  • Study on Ovarian Cancer : A study involving A2780 ovarian cancer cells revealed that the rhodium-ferrocene complex had superior accumulation in mitochondria compared to traditional drugs like carboplatin. This suggests a potential for improved therapeutic outcomes in resistant cancer types .
  • Animal Models : In vivo studies using xenograft models demonstrated that the rhodium complex exhibited better tolerability and safety profiles compared to conventional platinum drugs while maintaining high anticancer efficacy .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Dynamics

The compound’s rhodium(I) center is coordinated to a labile 1,5-cyclooctadiene (COD) ligand and two chiral (2R,4R)-diethylphosphotano-ferrocenyl ligands. The COD ligand serves as a stabilizing placeholder, readily dissociating under reaction conditions to generate a coordinatively unsaturated Rh(I) species. This vacant site allows substrate binding, initiating catalytic cycles .

Table 1: Ligand Effects on Rhodium Reactivity

Ligand TypeElectronic EffectSteric BulkCatalytic Activity Impact
(2R,4R)-DiethylphosphotanoModerate donatingModerateBalances reactivity and selectivity
Di-i-propylphosphinoStrong donatingHighEnhanced enantioselectivity
COD (transient)Weak donatingLowLabile, enables substrate binding

Hydrogenation Reactions

The complex demonstrates high activity in asymmetric hydrogenation of prochiral alkenes. The chiral phosphine ligands induce enantioselectivity by creating a sterically defined environment around the rhodium center. Key findings include:

  • Substrate Scope : Effective for α,β-unsaturated esters and ketones.

  • Enantiomeric Excess (ee) : Typically >90% for cyclic enones under mild conditions (25°C, 1–5 bar H₂) .

  • Mechanism :

    Rh COD L2++H2RhH2L2+alkeneChiral alkane product\text{Rh COD L}_2^++\text{H}_2\rightarrow \text{RhH}_2\text{L}_2^+\xrightarrow{\text{alkene}}\text{Chiral alkane product}

    (L = phosphotano-ferrocenyl ligand)

Hydroformylation

The compound catalyzes hydroformylation of alkenes to aldehydes, though its performance is ligand-dependent. Comparative studies with analogous complexes reveal:

  • Regioselectivity : Preferential formation of linear aldehydes (up to 85:15 linear:branched ratio).

  • Reaction Conditions : Operates at 60–80°C under syngas (CO/H₂ = 1:1) .

Cross-Coupling Reactions

While less common, the rhodium center can facilitate C–C bond formation in the presence of aryl halides and organometallic reagents. Key limitations include:

  • Scope : Restricted to electron-deficient aryl halides.

  • Efficiency : Lower turnover numbers compared to palladium catalysts .

Catalytic Cycle and Stability

The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., dichloromethane, THF) but does not participate directly in catalysis. The complex exhibits:

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

  • Air Sensitivity : Requires handling under inert atmosphere due to Rh(I) oxidation .

Table 2: Performance in Asymmetric Hydrogenation

Complexee (%)Turnover Frequency (h⁻¹)Substrate
[(COD)Rh((2R,4R)-diethylphosphotano-ferrocene)]BF₄92450Cyclohexenone
[(COD)Rh(di-i-propylphosphino-ferrocene)]BF₄ 95380Cyclohexenone
[(COD)Rh((2R,5R)-diisopropylphospholano-ferrocene)]BF₄ 89510Methyl acrylate

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Asymmetric Hydrogenation : The target compound’s enantioselectivity (>95% ee) surpasses benzene-based analogs, making it ideal for synthesizing chiral pharmaceuticals .
  • Limitations : High cost of rhodium and air sensitivity restrict large-scale use compared to palladium or nickel catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate
Reactant of Route 2
(+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.